molecular formula C21H23N3O3S B3307433 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 933210-34-5

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B3307433
CAS No.: 933210-34-5
M. Wt: 397.5 g/mol
InChI Key: OCQISBQDXJTWJD-UHFFFAOYSA-N
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Description

N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine ring substituted with an ethoxy group at position 6 and a phenyl linker attached to a trimethylbenzene-sulfonamide moiety. The ethoxy group may enhance solubility, while the trimethylbenzene substituents likely increase lipophilicity, influencing membrane permeability and target engagement.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-27-21-10-9-19(22-23-21)17-7-6-8-18(13-17)24-28(25,26)20-12-15(3)14(2)11-16(20)4/h6-13,24H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQISBQDXJTWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then subjected to further reactions to introduce the ethoxy group and the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anti-inflammatory properties and potential use in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial activity .

Comparison with Similar Compounds

Pyrimido-Oxazinone Derivatives (Compound 2, )

  • Core Structure : Pyrimido[4,5-d][1,3]oxazin-2-one.
  • Key Substituents : Methoxy and methylpiperazine groups.
  • Activity : Potent BTK inhibitor (IC₅₀ = 7 nM), selective over 35 kinases. Induces G1 arrest and apoptosis in lymphoma cells via Rb/cyclin D1 downregulation and PARP/caspase-3 cleavage.
  • Comparison: Unlike the target compound’s pyridazine and sulfonamide groups, Compound 2 relies on a fused oxazinone scaffold for BTK binding. The ethoxy group in the target compound may confer distinct solubility or metabolic stability compared to Compound 2’s methoxy substituent .

Benzothiazole Acetamides ()

  • Core Structure : Benzothiazole-acetamide.
  • Key Substituents : Trifluoromethyl, methoxy, and trimethoxy phenyl groups.
  • Comparison : The trifluoromethyl group in these compounds enhances electronegativity and bioavailability, whereas the target compound’s trimethylbenzene may prioritize lipophilicity. The sulfonamide moiety in the target compound could offer stronger hydrogen-bonding interactions compared to acetamides .

Tetrazolylphenyl Isonicotinamide ()

  • Core Structure : Tetrazole-linked phenyl isonicotinamide.
  • Key Substituents : Tetrazole and isonicotinamide groups.
  • Activity : Inhibits prostate cancer cell proliferation via F-actin/paxillin downregulation and Akt-mTOR pathway modulation.
  • Comparison : The tetrazole ring in this compound may improve metabolic stability compared to the target compound’s ethoxypyridazine. Both compounds feature aryl linkers, but the sulfonamide in the target compound could enhance binding to cytoskeletal regulators like paxillin .

Nupafant ()

  • Core Structure : Imidazo[4,5-c]pyridine-sulfonamide.
  • Key Substituents : Ethoxymethyl, methylbutyl, and imidazopyridine groups.
  • Activity : Anti-inflammatory agent with unspecified molecular targets.
  • Comparison : Both compounds share a sulfonamide group, but Nupafant’s imidazopyridine and branched alkyl chain likely enhance CNS penetration, whereas the target compound’s pyridazine and trimethylbenzene may favor peripheral tissue distribution .

Data Table: Comparative Analysis of Structural and Functional Properties

Compound Name Core Structure Key Substituents Target/Activity IC₅₀/EC₅₀ Selectivity References
Target Compound Pyridazine-sulfonamide Ethoxy, trimethylbenzene Hypothesized kinase/cytoskeletal N/R N/R N/A
Compound 2 (Pyrimido-oxazinone) Pyrimido-oxazinone Methoxy, methylpiperazine BTK 7 nM >35 kinases
N-(6-Trifluoromethylbenzothiazole-2-yl)-... Benzothiazole-acetamide Trifluoromethyl, methoxy Unspecified N/R N/R
TPIN (Tetrazolylphenyl isonicotinamide) Tetrazole-isonicotinamide Tetrazole, isonicotinamide F-actin/paxillin, Akt-mTOR N/R Prostate cancer cells
Nupafant Imidazopyridine-sulfonamide Ethoxymethyl, methylbutyl Anti-inflammatory N/R N/R

N/R = Not reported in provided evidence.

Key Findings and Implications

Structural Flexibility : The target compound’s pyridazine and sulfonamide groups position it between kinase inhibitors (e.g., Compound 2) and cytoskeletal regulators (e.g., TPIN). Its ethoxy group may balance solubility and target affinity compared to methoxy or trifluoromethyl substituents .

Selectivity Trends : Compound 2’s high kinase selectivity underscores the importance of scaffold choice, suggesting the target compound’s pyridazine could be optimized for similar specificity .

Pharmacokinetic Considerations : The trimethylbenzene moiety may enhance the target compound’s tissue retention relative to Nupafant’s alkyl chains, though this requires experimental validation .

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide is a compound with potential therapeutic applications, particularly in the fields of oncology and cardiovascular health. This article reviews its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol

The structure includes a sulfonamide group, which is significant for its biological activity. The presence of the ethoxypyridazin moiety contributes to its pharmacological profile.

Research indicates that this compound may influence several biological pathways:

  • Phospholipase Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels, which can enhance smooth muscle reactivity and potentially induce apoptosis in certain cell types .
  • Calcium Influx : Studies suggest that compounds with similar structures significantly increase calcium influx from both intra- and extracellular stores, enhancing vascular smooth muscle contraction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Phospholipase C ActivationIncreased intracellular calcium
Apoptosis InductionEnhanced apoptosis via calcium signaling
Vascular ReactivityIncreased perfusion pressure in models
Selective Enzyme InhibitionPotential inhibition of carbonic anhydrases

Study 1: Vascular Smooth Muscle Reactivity

In an experimental model using isolated Wistar rat tail arteries, this compound was tested for its effects on vascular smooth muscle reactivity. The results indicated a significant leftward shift in concentration-response curves for vasoconstrictors such as phenylephrine and arginine vasopressin, suggesting enhanced vascular reactivity due to increased calcium influx .

Study 2: Inhibition of Carbonic Anhydrases

A computational study utilizing artificial neural networks predicted that derivatives containing the sulfonamide scaffold could inhibit human carbonic anhydrases (hCA) II and IX. This suggests potential applications in cancer therapy, where selective inhibition of hCA IX could reduce tumor growth while sparing normal tissues .

Q & A

Q. What are the optimal synthetic routes for N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

Pyridazine Ring Formation : Start with a pyridazine precursor (e.g., 6-ethoxypyridazine) and functionalize it via Suzuki-Miyaura coupling to attach the phenyl group at position 3 .

Sulfonamide Coupling : React the pyridazine-phenyl intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.
Critical Parameters : Temperature (60–80°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 for sulfonyl chloride) .

Q. How is the compound structurally characterized?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy group at pyridazine C6, methyl groups on benzene) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+^+ at m/z 428.5) .
  • X-ray Crystallography : Resolve 3D conformation, particularly sulfonamide bond geometry and steric effects from trimethyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across assays?

Contradictions (e.g., varying IC50_{50} values in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO concentration), or enzyme isoforms .
  • Method Validation :
    • Use standardized positive controls (e.g., staurosporine for kinase assays).
    • Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .
  • Computational Modeling : Perform molecular docking to assess binding affinity variations due to conformational flexibility .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., morpholine in analogs) to improve solubility without compromising target binding .
  • Metabolic Stability : Replace labile groups (e.g., ethoxy with trifluoromethoxy) based on microsomal stability assays .
  • Data-Driven Design : Use PK parameters (e.g., t1/2_{1/2}, Cmax_{max}) from structurally related sulfonamides (Table 1) .

Q. Table 1: Comparative PK Data for Sulfonamide Analogs

Compoundt1/2_{1/2} (h)Cmax_{max} (µg/mL)LogP
Parent Compound (this study)2.112.53.8
Trimethyl analog 3.58.94.2
Morpholino derivative 4.815.32.9

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications :
    • Pyridazine Ring : Replace ethoxy with azepane or piperidine to test steric effects on target binding .
    • Sulfonamide Group : Substitute with carboxamide to evaluate hydrogen-bonding contributions .
  • Biological Testing :
    • Screen against related enzyme families (e.g., carbonic anhydrase vs. tyrosine kinase).
    • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in enzyme inhibition kinetics?

  • Mechanistic Studies :
    • Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
    • Validate with knock-out cell lines (e.g., CRISPR-edited enzyme-deficient models) .
  • Artifact Detection : Test for fluorescence interference (common in thiazole-containing analogs) using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide

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